N-(2-Pyridylmethyl)piperazine-1-ethylamine
CAS No.: 6957-14-8
Cat. No.: VC18449902
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6957-14-8 |
---|---|
Molecular Formula | C12H20N4 |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine |
Standard InChI | InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2 |
Standard InChI Key | KRQSKMDJMSKNLA-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CCNCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine under IUPAC guidelines . Alternative designations include NSC66183, NSC-66183, and EINECS 230-143-6 . The SMILES notation accurately represents its connectivity: a piperazine ring () connected via an ethylamine bridge to a 2-pyridylmethyl group .
Molecular Geometry
The 2D structure features a planar pyridine ring and a chair-configured piperazine moiety. Computational models predict a 3D conformation where the pyridine nitrogen and piperazine amines adopt positions favorable for hydrogen bonding or metal coordination .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 220.31 g/mol | |
InChI Key | KRQSKMDJMSKNLA-UHFFFAOYSA-N | |
SMILES | C1CN(CCN1)CCNCC2=CC=CC=N2 |
Physicochemical Properties
Thermodynamic Parameters
The compound’s boiling point is estimated at , while its density is at 25°C . These values reflect the influence of its polarizable aromatic pyridine ring and flexible aliphatic chain.
Acid-Base Behavior
The predicted of 9.19 ± 0.10 aligns with the basicity of aliphatic amines. Piperazine (, ) contributes two ionizable sites, while the pyridine nitrogen () remains protonated only under acidic conditions. This multi-basic profile enables pH-dependent solubility and ligand behavior.
Table 2: Physical and Chemical Properties
Property | Value | Method/Source |
---|---|---|
Boiling Point | Predicted (PubChem) | |
Density | Predicted | |
9.19 ± 0.10 | Predicted | |
Refractive Index | Literature |
Synthesis and Reactivity
Synthetic Pathways
A plausible route involves the alkylation of piperazine with 2-(2-pyridyl)ethylamine (CAS 2706-56-1) . Under nucleophilic conditions, the primary amine of 2-(2-pyridyl)ethylamine displaces a leaving group (e.g., chloride) from a chloroethyl-piperazine intermediate. Purification via distillation or chromatography yields the final product .
Applications and Research Significance
Coordination Chemistry
The compound’s nitrogen-rich structure makes it a candidate for polydentate ligands. For example, dicopper(I) complexes with bis[2-(2-pyridyl)ethyl]amine ligands exhibit dioxygen-binding capabilities , implying utility in biomimetic catalysis or oxygen storage.
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